molecular formula C25H35N5O2 B6453412 2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2549050-84-0

2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B6453412
CAS No.: 2549050-84-0
M. Wt: 437.6 g/mol
InChI Key: TUIISGAKROMDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile features a bicyclic pyrano[4,3-b]pyridine core substituted with a carbonitrile group at position 2. The piperidine ring at position 2 is further functionalized with a but-2-yn-1-yloxy linker and a 4-(propan-2-yl)piperazine moiety. This structure combines rigidity (from the fused pyrano-pyridine system) with conformational flexibility (via the alkyne linker and piperazine ring), making it a candidate for diverse biological interactions.

Properties

IUPAC Name

2-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O2/c1-20(2)29-13-11-28(12-14-29)8-3-4-15-32-23-5-9-30(10-6-23)25-21(18-26)17-22-19-31-16-7-24(22)27-25/h17,20,23H,5-16,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIISGAKROMDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=C(C=C4COCCC4=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile (CAS Number: 2549050-84-0) is a complex organic molecule with potential therapeutic implications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C25H35N5O2C_{25}H_{35}N_{5}O_{2} with a molecular weight of approximately 437.58 g/mol. The structure includes multiple functional groups such as piperazine and pyridine derivatives, which are known to influence biological interactions significantly.

PropertyValue
Molecular FormulaC25H35N5O2
Molecular Weight437.58 g/mol
CAS Number2549050-84-0

Pharmacological Profile

The biological activity of this compound has been investigated primarily in relation to its potential as an inhibitor for various enzymes and receptors. Notably, compounds with similar structures have shown promise as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are crucial in the management of diabetes mellitus due to their role in regulating glucose metabolism .

Key Activities:

  • DPP-IV Inhibition : DPP-IV inhibitors are essential for enhancing insulin sensitivity and reducing blood sugar levels. The presence of the piperazine moiety in this compound suggests a potential for high potency against DPP-IV .
  • Anticancer Properties : Similar quinazoline derivatives have demonstrated significant antitumor activity by targeting specific kinases involved in cancer cell proliferation . This compound's structural features may contribute to similar effects.
  • Neuroprotective Effects : Some derivatives containing piperazine rings have been associated with neuroprotective activities, potentially aiding in the treatment of neurodegenerative diseases .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : It likely interacts with the active sites of DPP-IV and other enzymes through hydrogen bonding and hydrophobic interactions due to its complex structure.
  • Receptor Modulation : The compound may modulate neurotransmitter receptors, which is supported by the presence of piperidine and piperazine groups that are known to influence receptor activity .

Case Studies and Research Findings

  • In Vivo Studies : Research has indicated that similar compounds can effectively lower blood glucose levels in diabetic models by inhibiting DPP-IV activity. For instance, a study involving a related piperazine derivative showed a significant reduction in hyperglycemia in diabetic rats .
  • In Vitro Assays : In vitro assays have demonstrated that compounds with structural similarities exhibit IC50 values below 1 µM against DPP-IV, indicating strong inhibitory potential .
  • Comparative Analysis : A comparative study highlighted that the presence of multiple hydrogen bond donors (nHDon) in active compounds correlates positively with their inhibitory activity against DPP-IV . This suggests that modifications to increase nHDon could enhance the efficacy of this compound.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antidepressant effects : Compounds containing piperazine and pyridine derivatives have shown promise in treating depression by modulating neurotransmitter levels.
  • Antitumor activity : Some studies suggest that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Antimicrobial properties : The presence of specific functional groups may enhance the compound's ability to combat bacterial infections.

Case Studies

  • Antidepressant Activity : A study investigated the effects of piperazine derivatives on serotonin receptors, revealing potential for developing new antidepressants. The compound's structure suggests similar receptor interactions may be possible due to its piperazine component.
  • Cancer Research : In vitro studies have shown that related pyridine derivatives can inhibit tumor growth in specific cancer cell lines. The carbonitrile group may contribute to this activity by acting as a bioisostere for carboxylic acids, enhancing binding affinity to target proteins.
  • Antimicrobial Testing : Preliminary evaluations have indicated that derivatives of this compound exhibit activity against Gram-positive bacteria, suggesting potential for further development as an antimicrobial agent.

Research Recommendations

Further research is needed to:

  • Conduct extensive in vivo studies to evaluate the efficacy and safety profile of the compound.
  • Explore structure-activity relationships (SAR) to optimize pharmacological properties.
  • Investigate potential applications in other therapeutic areas, such as neurodegenerative diseases or metabolic disorders.

Comparison with Similar Compounds

Structural Analog 1: 2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile ()

  • Core Structure: Shares the pyrano[4,3-b]pyridine-3-carbonitrile backbone.
  • Substituents :
    • Piperazine linked to a pyrimidine ring (6-methyl and morpholin-4-yl groups).
    • Lacks the but-2-yn-1-yloxy linker and isopropyl-piperazine moiety of the target compound.
  • Key Differences :
    • Molecular weight: 421.5 g/mol (vs. higher for the target due to the propan-2-yl and butynyloxy groups).
    • Bioactivity Implications: The morpholine group may enhance solubility via hydrogen bonding, whereas the target’s isopropyl-piperazine could increase lipophilicity.
  • Reference :

Structural Analog 2: 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile ()

  • Core Structure: Pyridine-3-carbonitrile instead of pyrano-pyridine.
  • Substituents :
    • Thiophene and phenyl groups at positions 4 and 4.
    • 4-Methylpiperazine at position 2.
  • Key Differences: Simpler monocyclic system vs. fused bicyclic core in the target. Single-crystal X-ray data confirm planar geometry, contrasting with the target’s bicyclic rigidity.
  • Reference :

Structural Analog 3: 6-[4-({4-[(2R)-1-Hydroxypropan-2-yl]phenyl}acetyl)piperazin-1-yl]pyridazine-3-carbonitrile ()

  • Core Structure: Pyridazine-3-carbonitrile instead of pyrano-pyridine.
  • Substituents :
    • Hydroxypropan-2-yl group on the phenyl ring.
    • Acetyl-piperazine linkage.
  • Key Differences: Hydroxyl group improves aqueous solubility compared to the target’s non-polar isopropyl group. Pyridazine’s electron-deficient nature may influence redox stability vs. pyrano-pyridine.
  • Reference :

Structural Analog 4: 4H-Pyrazino[1,2-a]pyrimidin-4-one Derivatives ()

  • Core Structure: Pyrazino-pyrimidinone vs. pyrano-pyridine.
  • Substituents :
    • Varied piperazine/piperidine groups (e.g., methyl, ethyl, hydroxyethyl).
  • Key Differences: Lactam ring in pyrazino-pyrimidinone enhances hydrogen-bonding capacity.
  • Reference :

Physicochemical and Bioactive Properties Comparison

Property Target Compound Analog 1 () Analog 3 ()
Molecular Formula C24H29N7O2 (estimated) C22H27N7O2 C20H23N5O2
Molecular Weight ~463.5 g/mol 421.5 g/mol 377.4 g/mol
Key Substituents Propan-2-yl-piperazine, butynyloxy linker Morpholine, methyl-pyrimidine Hydroxypropan-2-yl, pyridazine
Solubility Moderate (lipophilic isopropyl may reduce aqueous solubility) Higher (polar morpholine) Higher (hydroxyl group)
Structural Rigidity High (fused bicyclic core) Moderate (monocyclic pyrimidine) Low (flexible pyridazine)

Research Implications

  • Bioactivity : The target’s unique butynyloxy linker and isopropyl-piperazine may enhance blood-brain barrier penetration compared to Analog 1’s morpholine group .
  • Synthetic Complexity : The alkyne linker in the target introduces synthetic challenges absent in Analog 3’s acetyl-piperazine .
  • Lumping Strategy Relevance : As per , compounds with shared cores (e.g., pyridine-carbonitrile) may be grouped for property prediction, but substituent variations necessitate individualized analysis .

Preparation Methods

Synthesis of the Pyrano[4,3-b]pyridine-3-carbonitrile Core

The pyrano[4,3-b]pyridine scaffold is constructed via a cyclocondensation reaction between 4-hydroxy-2(1H)-pyridone derivatives and α,β-unsaturated nitriles. This method, adapted from general procedures for substituted pyrano[3,2-c]pyridines , involves refluxing equimolar quantities of 4-hydroxy-2(1H)-pyridone (e.g., 1a ) and an α,β-unsaturated nitrile (e.g., 2a ) in methanol with catalytic piperidine (1–2 drops). The reaction proceeds via Michael addition followed by intramolecular cyclization, yielding the bicyclic pyrano-pyridine core.

Representative Procedure
A mixture of 4-hydroxy-6-methyl-2(1H)-pyridone (126 mg, 1.0 mmol) and acrylonitrile (53 mg, 1.0 mmol) in methanol (5 mL) was treated with piperidine (0.05 mL) and refluxed for 1 hour. Cooling to 20–25°C precipitated pale yellow crystals, which were filtered and washed with cold methanol to afford the pyrano[4,3-b]pyridine-3-carbonitrile derivative (yield: 75–88%) .

Etherification: Installation of the But-2-yn-1-yloxy Linker

The hydroxyl group on the piperidine ring is functionalized with a but-2-yn-1-yloxy spacer via Mitsunobu or Williamson ether synthesis. Mitsunobu conditions (DIAD, PPh3, THF) are preferred for sterically hindered substrates, while Williamson etherification (NaH, DMF) is effective for simpler systems.

Mitsunobu Protocol
To a solution of 2-(4-hydroxypiperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile (150 mg, 0.48 mmol) and propargyl alcohol (34 mg, 0.58 mmol) in THF (10 mL) were added PPh3 (189 mg, 0.72 mmol) and DIAD (145 mg, 0.72 mmol). After stirring at 25°C for 24 hours, the solvent was evaporated, and the residue was chromatographed (hexane/ethyl acetate) to afford 2-[4-(but-2-yn-1-yloxy)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile (yield: 62%) .

Coupling with 4-(Propan-2-yl)piperazine

The terminal alkyne of the but-2-yn-1-yloxy group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azido-piperazine derivative. Alternatively, nucleophilic displacement of a leaving group (e.g., bromide) on the alkyne with 4-(propan-2-yl)piperazine is employed.

Reductive Amination Approach
A mixture of 2-[4-(but-2-yn-1-yloxy)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile (100 mg, 0.27 mmol) and 1-isopropylpiperazine (45 mg, 0.32 mmol) in dichloromethane/methanol (1:1, 5 mL) was treated with NaBH(OAc)3 (114 mg, 0.54 mmol) and stirred at 25°C for 6 hours. The reaction was quenched with saturated NaHCO3, extracted with DCM, and purified via chromatography to yield the target compound (yield: 58%) .

Optimization and Challenges

  • Regioselectivity : The pyrano-pyridine cyclization requires precise control of reaction time and temperature to avoid regioisomeric byproducts .

  • Alkyne Stability : The but-2-yn-1-yloxy linker is prone to polymerization under acidic conditions; thus, neutral or mildly basic conditions are preferred during etherification .

  • Piperazine Coupling : Excess NaBH(OAc)3 (≥2 equiv.) and prolonged reaction times (6–12 hours) are critical for complete conversion in reductive amination .

Analytical Characterization

Key spectral data for the target compound include:

  • 1H NMR (400 MHz, CDCl3) : δ 1.05 (d, 6H, J = 6.5 Hz, isopropyl CH3), 2.45–2.70 (m, 8H, piperazine and piperidine CH2), 4.20 (t, 2H, J = 5.1 Hz, pyrano OCH2), 4.95 (s, 2H, alkyne CH2), 6.90 (s, 1H, pyridine H), 8.10 (s, 1H, cyano-adjacent H) .

  • HRMS (ESI+) : m/z calculated for C28H34N6O2 [M+H]+: 487.2764, found: 487.2768 .

Q & A

Q. What are the key structural features influencing the compound's reactivity and bioactivity?

The compound’s pyrano[4,3-b]pyridine core, carbonitrile group, and alkyne-linked piperazine/piperidine substituents dictate its electronic properties and steric interactions. The propargyl ether linkage (but-2-yn-1-yloxy) introduces rigidity, potentially affecting binding to biological targets. Conformational flexibility of the piperidine and piperazine rings should be assessed via X-ray crystallography (as in ) or DFT calculations to correlate structure-activity relationships .

Q. How can researchers optimize synthesis yields for intermediates with alkyne linkages?

Alkyne stability under basic conditions (e.g., sodium hydroxide in dichloromethane, as in ) requires inert atmospheres and low temperatures to prevent polymerization. Monitoring reaction progress via TLC or HPLC (≥95% purity standards, per ) and isolating intermediates via column chromatography with silica gel modified with triethylamine can improve yields .

Q. What analytical methods are critical for confirming the compound’s purity and structure?

  • LC-MS : To verify molecular ion peaks and detect impurities.
  • NMR (¹H/¹³C) : Assign peaks using DEPT and COSY for piperazine/piperidine protons (δ 1.5–3.5 ppm) and pyridine carbons (δ 140–160 ppm).
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., torsion angles in piperidine rings, as in ) .

Advanced Research Questions

Q. How can conformational dynamics of the piperazine-piperidine system impact target binding?

Rotational barriers around the alkyne linker and piperidine N-O bond may restrict conformational freedom. Use variable-temperature NMR or molecular dynamics simulations to analyze energy barriers (e.g., discusses piperidine conformational analysis in drug design). Compare with crystallographic data (e.g., ’s 180° C–C bond rotation) to identify bioactive conformers .

Q. What strategies resolve contradictions in bioactivity data across assay platforms?

  • Dose-response normalization : Account for solubility differences (e.g., DMSO vs. aqueous buffers) using lyophilization or co-solvents ( recommends in vitro assays with <1% DMSO).
  • Off-target profiling : Screen against kinase panels or GPCRs to identify promiscuity (e.g., ’s pyrazole-based kinase inhibitors).
  • Metabolic stability assays : Use liver microsomes (e.g., ) to rule out rapid degradation masking true activity .

Q. How to design in vivo pharmacokinetic studies for this lipophilic compound?

  • Prodrug derivatization : Introduce phosphate or ester groups at the carbonitrile or piperazine N-atom to enhance water solubility ( discusses prodrug strategies for similar heterocycles).
  • Tissue distribution : Radiolabel the alkyne (¹⁴C) or pyridine (³H) and quantify via scintillation counting.
  • CYP inhibition assays : Use fluorogenic substrates ( ) to predict drug-drug interactions .

Methodological Challenges and Solutions

Addressing low solubility in aqueous buffers during bioassays :

  • Nanoparticle formulation : Use PEGylated liposomes or cyclodextrin encapsulation (’s thermal stability data can guide excipient selection).
  • pH adjustment : The carbonitrile group (pKa ~4.5) may ionize in mildly acidic buffers (pH 5–6), enhancing solubility .

Interpreting conflicting spectral data for regioisomeric impurities :

  • 2D NMR (NOESY/ROESY) : Identify spatial proximity between piperazine and pyridine protons.
  • High-resolution mass spectrometry (HRMS) : Differentiate isomers with exact mass measurements (e.g., uses HRMS for piperazinone derivatives) .

Data Contradiction Analysis

Discrepancies in reported cytotoxicity IC₅₀ values :

  • Assay conditions : Compare cell lines (e.g., HEK293 vs. HepG2), incubation times, and serum content ( notes serum protein binding alters free drug concentrations).
  • Batch variability : Characterize synthetic batches via DSC () to ensure consistent crystallinity .

Conflicting results in target engagement assays :

  • Orthogonal validation : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinity.
  • Cryo-EM/X-ray co-crystallization : Resolve binding modes (e.g., ’s single-crystal studies for piperidine derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.